molecular formula C13H16O3 B13578869 2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid

2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid

Cat. No.: B13578869
M. Wt: 220.26 g/mol
InChI Key: MHLBISFYFXKQHR-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid: is a compound with the following chemical structure:

C13H16O3\text{C}_{13}\text{H}_{16}\text{O}_3 C13​H16​O3​

It belongs to the class of indole derivatives, which are aromatic compounds containing the indole nucleus. The indole scaffold is found in various synthetic drug molecules and natural products. Physically, it is crystalline and colorless, with a specific odor .

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the introduction of the indole nucleus onto a propanoic acid backbone. Specific methods may vary, but one common approach is the condensation of an appropriate indole derivative with a propanoic acid derivative.

Reaction Conditions:: Reaction conditions typically involve refluxing the reactants in a suitable solvent (such as ethanol or acetic acid) with a catalyst (e.g., sulfuric acid or Lewis acids). The reaction temperature and time depend on the specific reagents used.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

Types of Reactions::

    Electrophilic Substitution: Due to the excess π-electrons delocalization, indole readily undergoes electrophilic substitution reactions.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions::
  • Electrophilic substitution: Nitric acid, sulfuric acid, or Lewis acids.
  • Hydrolysis: Acidic or alkaline hydrolysis conditions.

Major Products:: The major product of electrophilic substitution is the substituted indole derivative. Hydrolysis yields the corresponding carboxylic acid.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules due to its indole scaffold.

    Pharmacophore: Serves as a pharmacophore in drug design.

Biology and Medicine::

    Biological Activity: Investigated for antiviral, anti-inflammatory, anticancer, and antioxidant properties.

    Plant Hormone: Indole-3-acetic acid, derived from tryptophan, acts as a plant hormone.

Industry::

    Pharmaceuticals: Potential for drug development.

    Agrochemicals: Used in plant growth regulators.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific biological activity. It may interact with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

While this compound’s uniqueness lies in its tetrahydronaphthalene moiety, other indole derivatives share similar pharmacophores. Notable examples include tryptophan, LSD, and strychnine .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C13H16O3/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12,14H,3,5-6,8H2,(H,15,16)

InChI Key

MHLBISFYFXKQHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CC(C(=O)O)O

Origin of Product

United States

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